molecular formula C8H10F3N3O B2392892 1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2326942-68-9

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2392892
CAS No.: 2326942-68-9
M. Wt: 221.183
InChI Key: NCMMDCJDUKOTQX-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a heterocyclic organic compound that features a pyrazole ring substituted with methyl groups and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1,5-dimethylpyrazole with 2,2,2-trifluoroethylamine in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, often in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of more environmentally friendly solvents and reagents may be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A precursor to the compound, used in various chemical reactions.

    2,2,2-Trifluoroethylamine: Another precursor, commonly used in the synthesis of trifluoromethylated compounds.

    3,5-Dimethylpyrazole: A related compound with similar chemical properties.

Uniqueness

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both methyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances the compound’s stability and binding affinity, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

1,5-dimethyl-N-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O/c1-5-3-6(13-14(5)2)7(15)12-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMDCJDUKOTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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